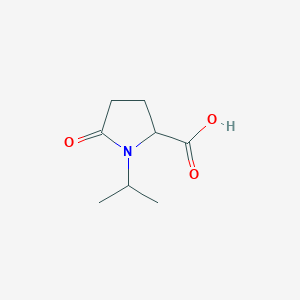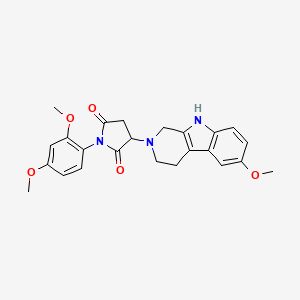![molecular formula C19H18FN5O B11187509 7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11187509.png)
7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves several steps. The primary synthetic route includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often employ greener synthetic methodologies to improve yield and reduce environmental impact .
Chemical Reactions Analysis
7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells . The presence of electron-donating groups at specific positions on the scaffold enhances its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit significant biological activities, particularly as enzyme inhibitors and anticancer agents . 7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific structural modifications that enhance its photophysical properties and biological activity .
Properties
Molecular Formula |
C19H18FN5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
11-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H18FN5O/c1-23(2)9-10-24-8-7-17-16(19(24)26)11-21-18-15(12-22-25(17)18)13-3-5-14(20)6-4-13/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
TZAIUHPUKZWGRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9'-Chloro-3'-methyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11187428.png)
![methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate](/img/structure/B11187433.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B11187436.png)
![4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide](/img/structure/B11187440.png)
![3-benzyl-9-chloro-5'-methyl-2'-(4-methylphenyl)-2,3,4,4a-tetrahydro-1H,6H-spiro[pyrazino[1,2-a]quinoline-5,4'-pyrazol]-3'(2'H)-one](/img/structure/B11187447.png)
![N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea](/img/structure/B11187452.png)
![3-(2-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11187460.png)
![3-(4-fluorophenyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11187468.png)
![7-(4-fluorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11187475.png)
![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11187491.png)
![Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11187504.png)

![2-[(4-Bromobenzyl)sulfanyl]-6-chloro-4-phenylquinazoline](/img/structure/B11187522.png)

